molecular formula C20H18ClN3OS B2723705 2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893947-24-5

2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No. B2723705
CAS RN: 893947-24-5
M. Wt: 383.89
InChI Key: RROPBIMXVAVXBJ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazoline, a class of organic compounds characterized by a five-membered ring with three carbon atoms and two nitrogen atoms . Pyrazolines and their derivatives have been the focus of many studies due to their diverse biological and pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazoline ring, a phenyl ring, and a thieno ring. The exact structure would depend on the positions of these rings and the attached functional groups .


Chemical Reactions Analysis

Pyrazoline derivatives are known to undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Nonlinear Optical Properties

  • Nonlinear Optical Behavior : Research on organic crystals, including 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, has shown their potential as good candidates for photonic devices, such as optical switches, modulators, and for optical energy applications due to their nonlinear optical properties (Castro et al., 2017).

Crystal Structure Analysis

  • Crystal Structures : Studies have focused on understanding the crystal structures of acetamides, including those similar to 2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide. These studies involve the analysis of molecular conformations and intermolecular interactions, contributing to the field of crystallography (Narayana et al., 2016).

Antimicrobial Agents

  • Antimicrobial Activities : Certain derivatives of acetamide, which are structurally related to the compound , have been synthesized and tested for antimicrobial activities. These studies contribute to the development of new antimicrobial agents (Aly et al., 2011).

Coordination Complexes

  • Coordination Complex Synthesis : Research has been conducted on synthesizing coordination complexes using pyrazole-acetamide derivatives. These studies include the synthesis and characterization of such complexes, contributing to the field of inorganic chemistry (Chkirate et al., 2019).

Antitumor Activity

  • Antitumor Evaluation : Derivatives similar to 2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide have been synthesized and their antitumor activities evaluated. This research contributes to the development of potential antitumor drugs (El-Morsy et al., 2017).

Potential Antipsychotic Agents

  • Potential Antipsychotic Properties : Some derivatives of pyrazole-acetamides have been evaluated for their potential as antipsychotic agents. This research could lead to the development of new treatments for psychiatric disorders (Wise et al., 1987).

Mechanism of Action

The mechanism of action of pyrazoline derivatives can vary widely depending on the specific compound and its biological target . Some pyrazoline derivatives have been found to interact with enzymes or receptors in the body, leading to their biological effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. Some pyrazoline derivatives have been found to have toxic effects, while others are relatively safe . It’s important to handle all new compounds with care until their safety profile is well-established.

Future Directions

Given the diverse biological activities of pyrazoline derivatives, this compound could be a potential candidate for further study in drug discovery . Future research could focus on elucidating its biological activity, optimizing its structure for increased potency, and assessing its safety profile.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c1-13-3-2-4-16(9-13)24-20(17-11-26-12-18(17)23-24)22-19(25)10-14-5-7-15(21)8-6-14/h2-9H,10-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROPBIMXVAVXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

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